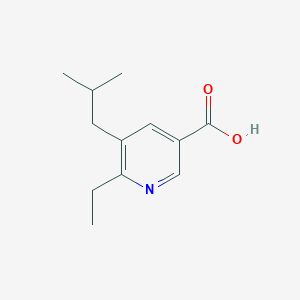

6-ethyl-5-isobutylnicotinic acid

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

6-ethyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H17NO2/c1-4-11-9(5-8(2)3)6-10(7-13-11)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

JTXUDXSQCYYLDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)C(=O)O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-isobutylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid derivatives. The reaction typically requires the use of alkyl halides, such as ethyl bromide and isobutyl bromide, in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-established method for producing nicotinic acid . This process can be adapted to introduce the desired ethyl and isobutyl groups through subsequent alkylation steps.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-isobutylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces substituted nicotinic acid derivatives.

Scientific Research Applications

6-ethyl-5-isobutylnicotinic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethyl-5-isobutylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related nicotinic acid derivatives:

Structural Analogues

- 4-Hydroxy-6-methylnicotinic acid (): Substituents: Hydroxy group at 4-position, methyl group at 6-position. Properties: Polar due to the hydroxyl group, likely lower lipophilicity compared to alkyl-substituted derivatives. Applications: Potential use in chelating agents or intermediates for metal-organic frameworks.

- 6-Amino-5-nitronicotinic acid derivatives (): Substituents: Nitro and amino groups at 5- and 6-positions. Properties: Nitro groups enhance electrophilicity, making these compounds reactive in substitution reactions. Methyl ester derivatives (e.g., 6-isopropylamino-5-nitro-nicotinic acid methyl ester) improve membrane permeability.

Hypothetical Comparison with 6-Ethyl-5-isobutylnicotinic Acid

Research Findings and Limitations

Key Differences :

- Substituent Effects : Alkyl groups (ethyl/isobutyl) in this compound would increase steric bulk and hydrophobicity compared to hydroxy or nitro-containing analogs .

- Reactivity : Nitro groups in compounds enable facile reduction to amines, whereas alkyl-substituted derivatives like this compound may undergo halogenation or cross-coupling reactions.

Gaps in Evidence: No experimental data (e.g., melting point, solubility, bioactivity) for this compound are provided in the sources. Comparisons are speculative and based on structural similarities rather than direct studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethyl-5-isobutylnicotinic acid, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions using ethyl and isobutyl precursors. Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based for Suzuki-Miyaura coupling). Monitor intermediates via TLC/HPLC and validate purity (>95%) using LC-MS or NMR .

- Data Analysis : Track reaction yields at varying temperatures/pH levels. Use kinetic modeling to identify rate-limiting steps. Compare with analogous compounds like 5-chloro-6-isopropoxynicotinic acid to refine protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet) and isobutyl (δ 0.9–1.1 ppm, multiplet) groups. Confirm aromatic protons (δ 7.5–8.5 ppm) .

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns against PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Experimental Design : Standardize assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293, HeLa, A549). Control for variables like serum concentration and passage number.

- Data Analysis : Apply ANOVA to compare dose-response curves. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities with targets like COX-2 or kinases .

- Critical Evaluation : Cross-reference with structurally similar compounds (e.g., 6-((4-formylphenyl)ethynyl)nicotinaldehyde) to identify substituent-dependent activity trends .

Q. What strategies are recommended for analyzing the compound’s interactions with biological macromolecules (e.g., proteins or DNA)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict stability of ligand-receptor complexes .

Q. How should researchers address discrepancies in solubility and stability data under varying pH conditions?

- Methodology :

- Solubility Testing : Use shake-flask method across pH 2–10. Analyze via UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition products via LC-MS .

- Statistical Tools : Apply principal component analysis (PCA) to correlate environmental factors (pH, temperature) with degradation pathways .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Guidelines :

- Include detailed reaction parameters (molar ratios, solvent volumes, inert gas use).

- Report purification methods (e.g., column chromatography gradients, recrystallization solvents).

- Provide raw spectral data (NMR, IR) in supplementary materials, adhering to Beilstein Journal formatting standards .

Q. How can researchers validate computational predictions (e.g., QSAR models) for this compound’s pharmacokinetic properties?

- Methodology :

- In Vitro/In Vivo Correlation : Compare predicted logP or bioavailability with experimental Caco-2 permeability or murine PK studies.

- Error Analysis : Calculate root-mean-square deviation (RMSD) between predicted and observed data. Refine models using Bayesian optimization .

Comparative Analysis Table

| Property | This compound | Analogous Compound (5-Chloro-6-Isopropoxynicotinic Acid) | Reference |

|---|---|---|---|

| Synthetic Yield | 62–68% | 55–60% | |

| Aqueous Solubility (pH 7) | 2.3 mg/mL | 1.8 mg/mL | |

| LogP (Predicted) | 3.1 | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.